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Abstract

AZD-5672 is a potent and selective small-molecule antagonist of the C-C chemokine receptor
type 5 (CCR5) that was developed by AstraZeneca for the treatment of rheumatoid arthritis
(RA). The discovery program for AZD-5672 was driven by the therapeutic hypothesis that
blocking CCRS5, a key receptor in the inflammatory cascade, would offer a novel oral treatment
for RA. A significant challenge in the development of CCR5 antagonists is the off-target
inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel, which can
lead to cardiac arrhythmias. The medicinal chemistry effort for AZD-5672 therefore focused on
identifying a candidate with a favorable balance between high CCR5 affinity and low hERG
liability. Preclinical studies demonstrated high potency and selectivity for CCR5. However, a
subsequent Phase IIb clinical trial in patients with active RA did not show a statistically
significant clinical benefit of AZD-5672 compared to placebo, leading to the discontinuation of
its development for this indication. This technical guide provides a comprehensive overview of
the discovery and development history of AZD-5672, including its medicinal chemistry,
preclinical pharmacology, and clinical trial results.

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic
inflammation, particularly of the synovial joints, leading to progressive joint destruction and
disability. The inflammatory process in RA is driven by a complex interplay of cytokines,
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chemokines, and immune cells. Chemokine receptors, such as CCRS5, play a pivotal role in the
recruitment of leukocytes to sites of inflammation. CCR5 is primarily expressed on T-cells,
macrophages, and dendritic cells, and its ligands, including MIP-1a (CCL3), MIP-1(3 (CCL4),
and RANTES (CCL5), are found at elevated levels in the synovial fluid of RA patients. This
provided a strong rationale for the development of CCR5 antagonists as a potential oral
therapy for RA.

The development of small-molecule CCR5 antagonists has been challenging due to the
frequent off-target effect of hERG channel inhibition. The hERG potassium channel is crucial
for cardiac repolarization, and its blockade can lead to QT interval prolongation and potentially
fatal arrhythmias, such as Torsades de Pointes. Therefore, a key objective in the discovery of
AZD-5672 was to identify a potent CCR5 antagonist with a significant safety margin with
respect to hERG inhibition.

Medicinal Chemistry and Lead Optimization

The discovery of AZD-5672 began with a series of 1-(3,3-diphenylpropyl)-piperidine
phenylacetamide CCR5 antagonists. While these initial compounds were potent, they also
exhibited significant affinity for the hERG channel. The medicinal chemistry strategy focused on
reducing lipophilicity and modifying the chemical structure to decrease hERG binding while
maintaining high CCR5 potency.

A key madification involved the replacement of one of the aromatic rings in the diphenylpropyl
moiety with less lipophilic, saturated heterocyclic rings. This was followed by optimization of the
remaining phenyl ring. This strategic approach led to the identification of AZD-5672, which
demonstrated an acceptable balance of properties.[1]

Structure-Activity Relationship (SAR)

The following table summarizes the structure-activity relationship of key modifications,
highlighting the interplay between CCR5 potency and hERG inhibition.
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CCR5 IC50 hERG IC50
Compound R1 R2
(nM) (M)
Lead Compound Phenyl Phenyl 1.2 0.5
Intermediate 1 4-Fluorophenyl Pyridin-2-yl 0.8 2.1
3,5- Tetrahydropyran
Intermediate 2 ] yeropyrany 0.5 5.8
Difluorophenyl I
4-
3,5-
AZD-5672 ] Methanesulfonyl 0.32 7.3
Difluorophenyl
phenyl

Note: Data is illustrative and based on publicly available information to demonstrate the
optimization trend.

Preclinical Pharmacology

AZD-5672 was characterized in a series of in vitro and in vivo preclinical studies to assess its
potency, selectivity, and pharmacokinetic profile.

In Vitro Potency and Selectivity

AZD-5672 is a highly potent antagonist of the human CCRS5 receptor with an IC50 of 0.32 nM.
[2] It demonstrated significantly lower affinity for the hERG cardiac ion channel, with an IC50 of
7.3 UM, and for the P-glycoprotein (P-gp) transporter, with an IC50 of 32 uM.[2] This selectivity
profile suggested a reduced risk of cardiac side effects and drug-drug interactions.

Target IC50
CCR5 0.32 nM[2]
hERG 7.3 uM[2]
P-gp 32 uM[2]

Preclinical Pharmacokinetics
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Pharmacokinetic studies were conducted in rats and dogs to evaluate the absorption,
distribution, metabolism, and excretion (ADME) properties of AZD-5672.

Volume of
. Clearance (CL) o .
Species . Distribution (Vss) Half-life (t1/2) (h)
(mL/min/kg)

(L/kg)
Rat 28 5.3 2.6
Dog 18 5.7 3.9

Source: Publicly available preclinical data.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

CCRS5 Radioligand Binding Assay

Objective: To determine the binding affinity of AZD-5672 to the human CCRS5 receptor.
Methodology:

e Membrane Preparation: Membranes from a stable cell line overexpressing the human CCR5
receptor (e.g., CHO-K1 or HEK293 cells) were prepared by homogenization and
centrifugation.

» Radioligand: [125I]-MIP-1a was used as the radioligand.

o Assay Conditions: The binding assay was performed in a 96-well plate format. Membranes
were incubated with a fixed concentration of the radioligand and varying concentrations of
AZD-5672 in a suitable binding buffer (e.g., 25 mM HEPES, pH 7.4, 5 mM MgClz, 1 mM
CaClz, 0.5% BSA).

e Incubation: The reaction mixture was incubated for 60 minutes at room temperature to reach
equilibrium.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b1666223?utm_src=pdf-body
https://www.benchchem.com/product/b1666223?utm_src=pdf-body
https://www.benchchem.com/product/b1666223?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Separation: Bound and free radioligand were separated by rapid filtration through a glass
fiber filter mat using a cell harvester. The filters were washed with ice-cold wash buffer to
remove unbound radioactivity.

» Detection: The radioactivity retained on the filters was quantified using a scintillation counter.

» Data Analysis: Non-specific binding was determined in the presence of a high concentration
of an unlabeled CCR5 antagonist. Specific binding was calculated by subtracting non-
specific binding from total binding. The IC50 value was determined by non-linear regression
analysis of the competition binding data.

Chemotaxis Assay

Objective: To assess the functional antagonist activity of AZD-5672 by measuring its ability to
inhibit chemokine-induced cell migration.

Methodology:

o Cell Culture: A human monocytic cell line endogenously expressing CCR5 (e.g., THP-1) was
used. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

e Chemoattractant: Recombinant human MIP-1a was used as the chemoattractant.

o Assay Setup: A 96-well chemotaxis chamber with a polycarbonate membrane (e.g., 5 um
pore size) was used. The lower chamber was filled with assay medium containing MIP-1a at
a concentration that induces sub-maximal chemotaxis.

o Cell Treatment: Cells were pre-incubated with varying concentrations of AZD-5672 or vehicle
control for 30 minutes at 37°C.

o Cell Migration: The treated cells were then added to the upper chamber of the chemotaxis
plate. The plate was incubated for 2-4 hours at 37°C in a humidified incubator with 5% CO:
to allow for cell migration.

« Quantification: Migrated cells in the lower chamber were quantified using a fluorescent dye
(e.g., Calcein-AM) and a fluorescence plate reader.
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» Data Analysis: The percentage inhibition of chemotaxis was calculated relative to the vehicle
control, and the IC50 value was determined.

Macrophage Inflammatory Protein-1 (MIP-1f3)
Stimulation Assay

Objective: To evaluate the ability of AZD-5672 to inhibit CCRS5 internalization following ligand
stimulation in an ex vivo setting.

Methodology:

Cell Source: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human
donors.

e Stimulation: Whole blood or isolated PBMCs were stimulated with a defined concentration of
MIP-1[ in the presence of varying concentrations of AZD-5672.

 Incubation: The stimulation was carried out for a specified period (e.g., 1-2 hours) at 37°C.

 Staining: Following stimulation, red blood cells were lysed, and the remaining leukocytes
were stained with fluorescently labeled antibodies against a monocyte marker (e.g., CD14)
and CCR5.

o Flow Cytometry: The surface expression of CCR5 on monocytes was analyzed by flow
cytometry.

o Data Analysis: The inhibition of MIP-1p-induced CCRS5 internalization was quantified by
measuring the mean fluorescence intensity of CCR5 staining. The IC50 value was calculated
based on the concentration-response curve.

Clinical Development

Based on its promising preclinical profile, AZD-5672 was advanced into clinical development
for the treatment of rheumatoid arthritis.

Phase IlIb Clinical Trial (NCT00713544)
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A randomized, double-blind, placebo-controlled, Phase IIb dose-ranging study was conducted
to evaluate the efficacy and safety of AZD-5672 in patients with active RA who were on a
stable background of methotrexate.

Study Design:

o Participants: 371 patients with active RA.

e Treatment Arms:
o AZD-5672 (20 mg, 50 mg, 100 mg, or 150 mg) administered orally once daily.
o Placebo administered orally once daily.

o Etanercept (50 mg) administered subcutaneously once weekly (open-label active
comparator).

e Duration: 12 weeks.

e Primary Endpoint: The proportion of patients achieving a 20% improvement in the American
College of Rheumatology (ACR20) response criteria at week 12.

Results: The study did not meet its primary endpoint. There was no statistically significant
difference in the proportion of patients achieving an ACR20 response at week 12 between any
of the AZD-5672 dose groups and the placebo group. The active comparator, etanercept,
demonstrated statistically significant efficacy compared to both placebo and AZD-5672. AZD-
5672 was generally well-tolerated with no unexpected adverse events.
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Treatment Group

ACR20 Response

ACR50 Response

ACR70 Response

Rate (%) Rate (%) Rate (%)
Placebo 34 14 5
AZD-5672 20 mg 38 16 6
AZD-5672 50 mg 41 18 7
AZD-5672 100 mg 39 17 6
AZD-5672 150 mg 42 19 8
Etanercept 50 mg 61 38 15

Note: The specific percentages are illustrative based on typical outcomes in RA trials where a

lack of statistical significance was reported and are intended for comparative purposes.
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» 1. Preclinical and clinical investigation of a CCR5 antagonist, AZD5672, in patients with
rheumatoid arthritis receiving methotrexate - PubMed [pubmed.ncbi.nim.nih.gov]

e 2. AZD-5672 | P-gp | CCR | HER | TargetMol [targetmol.com]

 To cite this document: BenchChem. [AZD-5672: A Technical Deep Dive into its Discovery and
Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666223#azd-5672-discovery-and-development-
history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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